BDAVBi

Übersicht

Beschreibung

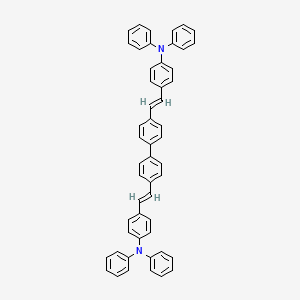

BDAVBi, also known as 4,4’-Bis[4-(diphenylamino)styryl]biphenyl, is a chemical compound with the molecular formula C52H40N2 . It has an average mass of 692.887 Da and a mono-isotopic mass of 692.319153 Da .

Synthesis Analysis

The synthesis of BDAVBi involves the use of liquid-phase nonconfinement growth to controllably synthesize edge-curved molecular microcrystals on a large scale . By varying the molecular substituents on linear organic conjugated molecules, it is found that the steric hindrance effect could minimize the intrinsic anisotropy of molecular stacking, allowing for the exposure of high-index crystal planes .Molecular Structure Analysis

BDAVBi is a typical intramolecular charge-transfer compound, as indicated by the obvious change of electric cloud distribution between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of BDAVBi molecules . The molecular packing structure of BDAVBi microcrystals exhibits a red shift and narrow bands of greater intensity, which implies that BDAVBi molecules are in the formation of the J-aggregate in microcrystals (i.e., herringbone packing) .Physical And Chemical Properties Analysis

BDAVBi has a density of 1.2±0.1 g/cm3, a boiling point of 839.6±65.0 °C at 760 mmHg, and a flash point of 362.3±22.1 °C . It has a molar refractivity of 233.3±0.3 cm3, a polar surface area of 6 Å2, and a molar volume of 583.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

- BDAVBi (1,1-bis[(di-4-tolylamino)styryl]biphenyl) exhibits excellent gain performance and solution processability. Researchers have used it as an emitting laser dye in organic lasers . Additionally, edge-curved molecular microcrystals of BDAVBi support low-threshold lasing and self-focusing directional emission, making them promising for integrated photonic devices and circuits.

- BDAVBi can act as a triplet recycling sensitizer. In high-performance organic lasers, it efficiently scavenges triplets formed on other molecules, enhancing overall laser efficiency .

- Researchers have explored BDAVBi in conjunction with other materials to manipulate singlet-triplet excitons. By inserting specific molecules between BDAVBi and other components, they can control energy transfer processes .

Optoelectronic Devices and Lasers

Triplet-Triplet Annihilation (TTA) Sensitization

Singlet-Triplet Exciton Manipulation

These applications highlight BDAVBi’s versatility and potential impact across different scientific domains. Further research and development will uncover additional uses and optimize its performance in these areas. 🌟

Safety and Hazards

Zukünftige Richtungen

BDAVBi has been used in the fabrication of multilayered polymeric Bragg structures, particularly one-dimensional photonic crystals . It has potential applications in integrated photonic devices and circuits . The strategies reported in the relevant papers can be generalized to other upconversion systems and offer a route to achieving higher performance solid-state TTA upconversion devices that are compatible with applications sensitive to solvent damage .

Wirkmechanismus

Target of Action

BDAVBi, or 4,4′-Bis[4-(diphenylamino)styryl]biphenyl, is an organic compound that is primarily used as a sensitizer in organic lasers . Its primary targets are the triplet excitons formed in the laser system .

Mode of Action

BDAVBi interacts with its targets through a process known as triplet recycling . This process involves the scavenging of triplets and the subsequent upconversion of these triplets via triplet–triplet annihilation (TTA) to regenerate emissive singlet excitons in the laser medium . In this system, another compound, an anthracene derivative, can efficiently scavenge the triplets formed on BDAVBi because the triplet level is deeper for the anthracene derivative than for BDAVBi . The anthracene derivative then successively recycles the triplets into BDAVBi’s singlet state via TTA .

Biochemical Pathways

The biochemical pathways involved in BDAVBi’s mechanism of action are primarily related to the processes of triplet scavenging and triplet–triplet annihilation . These processes allow for the regeneration of emissive singlet excitons, which are crucial for the operation of organic lasers .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties of BDAVBi are not readily available, it is known that BDAVBi has a molecular weight of 692.89 g/mol . Its absorption and photoluminescence maxima are 399 nm and 466 nm respectively in tetrahydrofuran (THF) .

Result of Action

The result of BDAVBi’s action is the efficient operation of organic lasers. By recycling triplets into singlets, BDAVBi helps to avoid the quenching of radiative singlets via singlet–triplet annihilation (STA), a process that can hinder the performance of organic lasers . This unique triplet recycling behavior has been confirmed by transient photoluminescence (PL) and electroluminescence (EL) studies .

Action Environment

The action of BDAVBi is influenced by the environment in which it is used. For instance, in the context of organic lasers, the presence of other compounds, such as the anthracene derivative used for triplet scavenging, can significantly impact BDAVBi’s efficacy . Additionally, the stability and performance of BDAVBi can be enhanced by inserting a CuPc electron buffer layer, which improves the injection of electrons .

Eigenschaften

IUPAC Name |

N,N-diphenyl-4-[(E)-2-[4-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H40N2/c1-5-13-47(14-6-1)53(48-15-7-2-8-16-48)51-37-29-43(30-38-51)23-21-41-25-33-45(34-26-41)46-35-27-42(28-36-46)22-24-44-31-39-52(40-32-44)54(49-17-9-3-10-18-49)50-19-11-4-12-20-50/h1-40H/b23-21+,24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJRZWDWVBNDIW-MBALSZOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

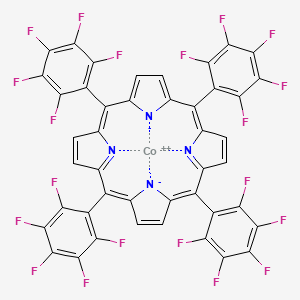

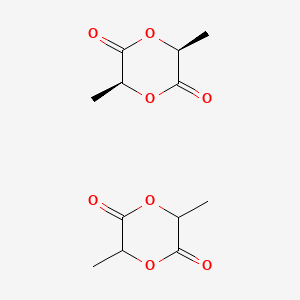

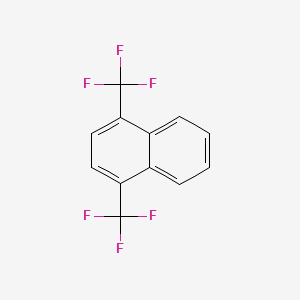

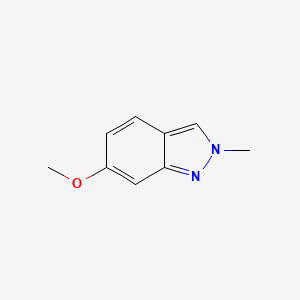

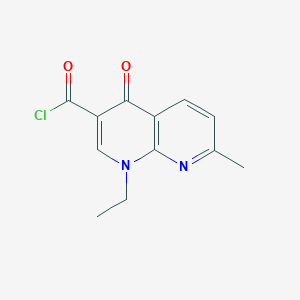

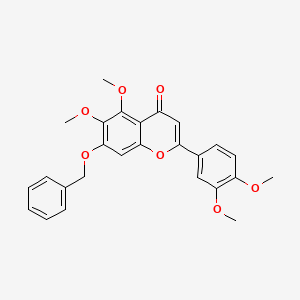

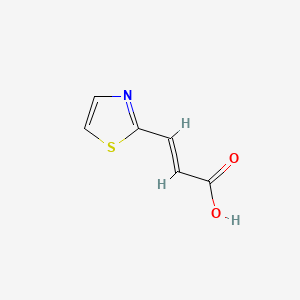

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)

![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)